molecular formula C12H21NO3 B1454595 (S)-1-Boc-3-acetylpiperidine CAS No. 1008563-06-1

(S)-1-Boc-3-acetylpiperidine

Cat. No.: B1454595
CAS No.: 1008563-06-1
M. Wt: 227.3 g/mol
InChI Key: IIDISJMZFQAYKG-JTQLQIEISA-N
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Description

(S)-1-Boc-3-acetylpiperidine is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDISJMZFQAYKG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Piperidine Derivatives As Core Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in the design and discovery of new drugs. researchgate.netnih.govijnrd.org Its derivatives are integral components of numerous pharmaceuticals and naturally occurring alkaloids. nih.govdut.ac.za The prevalence of the piperidine motif in medicinal chemistry can be attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving metabolic stability, and facilitating binding to biological targets. researchgate.net

The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov These modifications are often crucial for modulating the biological activity of the parent compound. dut.ac.za The development of efficient and cost-effective methods for the synthesis of these derivatives is an ongoing focus of modern organic chemistry. nih.gov

Table 1: Examples of Piperidine-Containing Pharmaceuticals

Drug Name Therapeutic Class
Haloperidol Antipsychotic
Risperidone Antipsychotic
Raloxifene Selective Estrogen Receptor Modulator
Donepezil Alzheimer's Disease Treatment

This table provides examples of pharmaceuticals that contain the piperidine scaffold, highlighting its importance in drug development. ijnrd.orgatamanchemicals.com

The Critical Role of Chiral Piperidine Building Blocks in Asymmetric Synthesis

The introduction of chirality into piperidine (B6355638) rings adds a layer of complexity and specificity, which is often essential for achieving desired biological activity. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, heavily relies on the use of chiral building blocks. nih.gov Enantiomerically pure piperidines are crucial intermediates in the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceuticals. rsc.orgresearchgate.net

The development of methods to generate chiral piperidines has been a significant area of research. nih.govrsc.org Strategies such as asymmetric intramolecular Michael reactions and the use of chiral auxiliaries have been employed to produce enantiomerically enriched piperidine derivatives. rsc.org These chiral synthons serve as versatile starting materials for the construction of more complex molecules with defined stereochemistry. researchgate.netacs.org The ability to control the stereochemistry at multiple centers within the piperidine ring is a key challenge and a major focus of contemporary synthetic organic chemistry. acs.org

Overview of S 1 Boc 3 Acetylpiperidine As a Chiral Synthon for Advanced Chemical Entities

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Piperidine Derivatives

The convergence of chemical synthesis and biocatalysis, known as a chemoenzymatic approach, offers a powerful strategy for the production of enantiopure piperidines. researchgate.netnih.gov This methodology leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, in concert with traditional organic synthesis to construct complex chiral molecules. nih.gov

Enzymatic Resolution of Racemic Precursors (e.g., cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate)

One effective strategy for accessing enantiopure piperidines is through the enzymatic resolution of racemic precursors. A notable example is the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. acs.orgfigshare.comacs.org

Lipases are a versatile class of enzymes widely employed in the kinetic resolution of racemic compounds. chemrxiv.org They can catalyze the enantioselective hydrolysis of esters or the transesterification of alcohols, separating a racemic mixture into two enantiomers. chemrxiv.orgnih.gov

In the context of piperidine synthesis, Candida antarctica lipase (B570770) B (CALB) has proven to be a robust biocatalyst. acs.orgfigshare.com The enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate using soluble CALB has been demonstrated to be highly enantioselective, with an E value of 80 at 45 °C and pH 7.5. acs.org This process allows for the preparation of (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a valuable intermediate for pharmaceuticals like moxifloxacin. acs.orgrsc.org The reaction proceeds via enantioselective hydrolysis, where one enantiomer of the diester is selectively hydrolyzed to the corresponding monoester, allowing for the separation of the unreacted, enantiomerically pure diester. acs.org On a preparative scale, this method can yield the desired diester with an enantiomeric excess (ee) of over 99% and a 47.5% yield (95% of the theoretical maximum). acs.org

To enhance the efficiency and stability of the biocatalyst, researchers have explored the immobilization of CALB. An engineered CALB mutant, CALB-I189K, was covalently immobilized on a glutaraldehyde-activated amino resin. acs.orgfigshare.com This immobilized enzyme exhibited improved thermal stability and could be reused for multiple cycles in a stirred tank reactor, achieving an average productivity of 49.6 g L⁻¹ h⁻¹. acs.orgfigshare.com The unwanted hydrolyzed half-ester can also be converted back to the racemic diester for recycling. acs.org

The table below summarizes the key findings for the lipase-catalyzed resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.

EnzymeFormSubstrate LoadingKey OutcomeReference
Soluble CALBFree8% (w/w)>99% ee, 47.5% yield acs.org
CALB-I189KImmobilized100 g L⁻¹Average productivity of 49.6 g L⁻¹ h⁻¹ over 50 cycles acs.orgfigshare.com

Lipase-catalyzed transesterification is another effective method for kinetic resolution. For instance, the resolution of racemic 1-(4-(trifluoromethyl)phenyl)ethanol has been optimized using lipase-catalyzed transesterification in an organic solvent. dntb.gov.ua Similarly, lipase-catalyzed transesterification of a racemic alcohol precursor for a 2-functionalized piperidine yielded the enantiomerically pure alcohol and its corresponding acetate (B1210297). oup.com Lowering the reaction temperature in lipase-catalyzed transesterification has also been shown to significantly enhance enantioselectivity. nih.gov

Whole-cell biotransformation provides an alternative to using isolated enzymes, offering the advantage of in-situ cofactor regeneration. nih.govmdpi.com This approach is particularly useful for the enantioselective reduction of ketones to produce chiral alcohols, which are valuable precursors for complex molecules. mdpi.com

Microbial reduction of N-protected piperidinones can produce chiral hydroxypiperidines with high enantioselectivity. For example, various yeast strains have been screened for their ability to reduce N-Boc-3-piperidone to the corresponding (S)-alcohol. conicet.gov.ar This method leverages the array of oxidoreductases present within the microbial cells to perform the desired stereoselective reduction. The use of growing cells in a "one-step" process, where cell growth and biotransformation occur simultaneously, has been explored as a time and cost-effective alternative to using resting cells. mdpi.com

Asymmetric Bioreduction of N-Boc-3-piperidone and Analogues

The asymmetric bioreduction of N-Boc-3-piperidone (NBPO) to (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a key step in the synthesis of several pharmaceuticals, including the anticancer drug ibrutinib. chemicalbook.commdpi.comacs.org This transformation is often achieved with high yield and excellent enantioselectivity using ketoreductases (KREDs). chemicalbook.commdpi.com

A carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR) has been identified and characterized for its ability to reduce NBPO to (S)-NBHP with strict (S)-enantioselectivity. mdpi.com To improve the process, a variant, ReCR Y54F, was developed which, when used in a whole-cell system with (R/S)-2-octanol as a cosubstrate for NADH regeneration, increased the yield of (S)-NBHP from 77.78% to 95.92%. mdpi.com This system demonstrated a high substrate concentration tolerance (up to 1.5 M) and a space-time yield of 579.15 g L⁻¹ day⁻¹, highlighting its potential for industrial application. mdpi.com

Another strategy involves the coexpression of a ketoreductase and a glucose dehydrogenase (GDH) in a single host cell, such as E. coli. mdpi.com This creates a self-sufficient system for cofactor regeneration. A coexpression system with a single promoter was found to be more efficient for synthesizing (S)-NBHP than systems with double promoters or those using separate cells for the reductase and the regeneration enzyme. mdpi.com Under optimized conditions, this system achieved a high yield of (S)-NBHP from N-Boc-3-piperidone. mdpi.com

The table below presents data on the asymmetric bioreduction of N-Boc-3-piperidone.

BiocatalystSystemSubstrate ConcentrationProduct YieldEnantiomeric ExcessReference
Whole cells with ReCR Y54FAqueous/(R/S)-2-octanol biphasic1.5 M95.92%>99.9% mdpi.com
Co-expressing KRED and GDHWhole-cell100 g L⁻¹HighHigh mdpi.com

Implementation of Biocatalysis in Continuous Flow Systems for Process Intensification

Continuous flow technology offers several advantages over traditional batch processes, including improved process control, enhanced reaction rates, and easier product isolation. chimia.ch When combined with biocatalysis, it can lead to highly efficient and sustainable manufacturing processes. nih.gov

The synthesis of (S)-1-Boc-3-aminopiperidine has been successfully demonstrated in a continuous flow system using an immobilized ω-transaminase. acs.org The enzyme was covalently attached to a modified epoxy resin, resulting in a stable biocatalyst that could be reused for multiple cycles. acs.org In this system, a 95% conversion was achieved with a residence time of only 10 minutes, and the system operated continuously for 24 hours with an impressive space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.org

Similarly, the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate was performed in a recirculating packed bed reactor (RPBR) in a semicontinuous mode. acs.orgfigshare.com This setup achieved a higher average productivity (59.4 g L⁻¹ h⁻¹) compared to the batch reactor and exhibited high operational stability over 50 cycles. acs.orgfigshare.com

The development of fusion proteins, where a catalytic enzyme, a cofactor recycling unit, and an immobilization module are combined into a single polypeptide chain, represents a significant advancement for continuous flow biocatalysis. worktribe.com This approach has been used to create self-sufficient catalytic machineries for multi-step cascade reactions in flow, demonstrating high productivity. worktribe.com

Asymmetric Chemical Synthesis Strategies for the Piperidine Core

While biocatalytic methods are powerful, asymmetric chemical synthesis remains a cornerstone for the construction of chiral piperidine cores. mdpi.com These strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool to control the stereochemical outcome of the reaction.

One approach involves the intramolecular Mannich reaction of a sulfinimine-derived β-amino ketone to construct the 2,3,6-trisubstituted piperidine core of Nuphar alkaloids. nih.gov Another strategy utilizes the asymmetric dearomatization of activated pyridines. nih.gov This chemo-enzymatic method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov

Palladium-catalyzed intramolecular N-alkylation of an optically active urethane, obtained through enzymatic resolution of a racemic alcohol, provides an efficient route to chiral 2-functionalized piperidines with high intramolecular chirality transfer. oup.com Additionally, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved using a chiral 2-cyano-6-phenyloxazolopiperidine (B14121631) intermediate. acs.org

Modern synthetic approaches also combine biocatalytic C-H oxidation with radical cross-coupling reactions. chemistryviews.orgchemrxiv.org This strategy allows for the rapid and modular enantioselective construction of complex piperidine frameworks by first introducing hydroxyl groups into inexpensive piperidine precursors using enzymes, followed by radical cross-coupling to install various substituents. chemistryviews.orgchemrxiv.org

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral piperidines. These temporary chiral groups are covalently attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product.

One prominent class of chiral auxiliaries is the enantiopure aryl-sulfinamides. For instance, N-(tert-butylsulfinyl)imines have been effectively used to synthesize α-chiral piperidines. The tert-butylsulfinyl group serves as an excellent chiral auxiliary, affording high diastereoselectivity in additions of nucleophiles to the imine. A practical continuous flow protocol has been developed using N-(tert-butylsulfinyl)-bromoimine and various Grignard reagents to produce a range of functionalized piperidines in high yields (typically >80%) and excellent diastereoselectivities (>90:10 dr). The sulfinyl group can be easily cleaved under mild acidic conditions to provide the free amine.

Another approach involves the use of chiral enamides. A stereoselective α-amidoalkylation has been achieved using a chiral and cyclic enamide, which reacts with silyl (B83357) enol ethers to give α-substituted amides as a mixture of diastereomers. These diastereomers can be separated, and subsequent transformations lead to α-substituted piperidines of high enantiomeric purity after removal of the chiral auxiliary.

The Diels-Alder reaction has also been employed with chiral auxiliaries to achieve stereocontrol. A chiral auxiliary-mediated asymmetric synthesis of a pentasubstituted piperidine has been demonstrated, showcasing the utility of this strategy in constructing complex piperidine scaffolds. Additionally, chiral alcohols like trans-cumylcyclohexanol (TCC) have been used as auxiliaries for the stereoselective addition of organometallic reagents to N-acylpiperidinium ions, yielding enantiopure piperidine derivatives after chromatographic separation of diastereomers and reductive removal of the auxiliary.

Chiral AuxiliaryType of ReactionKey FeaturesReference(s)
N-(tert-butylsulfinyl)Nucleophilic addition to imineExcellent diastereoselectivity, mild removal conditions.
Chiral Enamideα-amidoalkylationForms separable diastereomeric amides.
trans-Cumylcyclohexanol (TCC)Nucleophilic addition to N-acylpiperidinium ionStereoselective addition of organometallic reagents.

Enantioselective Catalysis in Piperidine Ring Formation or Derivatization

Enantioselective catalysis offers a more atom-economical approach to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition metals and small organic molecules have been successfully employed as catalysts.

Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the cross-coupling of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. This strategy has been applied to the formal syntheses of clinically used drugs like Preclamol and Niraparib.

Iridium-catalyzed asymmetric hydrogenation represents another key transformation. Substituted N-benzylpyridinium salts can be hydrogenated in the presence of a chiral iridium catalyst to afford α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er).

Palladium catalysis has also been utilized effectively. An asymmetric palladium/GF-Phos-catalyzed carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing an amine functionality provides a direct route to chiral pyrrolidines and piperidines in good yields and high enantioselectivities. Furthermore, zinc catalysis has been employed in an enantioselective [4+2] cycloaddition of 1-azadienes and nitroalkenes, using a novel F-BOPA ligand, to construct substituted piperidine scaffolds.

Metal CatalystLigand/TypeReaction TypeSubstratesProduct(s)Reference(s)
RhodiumChiral DieneReductive HeckBoronic acids, Dihydropyridines3-Substituted Tetrahydropyridines
IridiumChiral LigandAsymmetric HydrogenationN-benzylpyridinium saltsα-(Hetero)aryl Piperidines
PalladiumGF-PhosCarbenylative AminationN-tosylhydrazones, Vinyl iodides2-Substituted Piperidines
ZincF-BOPA[4+2] Cycloaddition1-Azadienes, NitroalkenesSubstituted Piperidines

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major area of asymmetric synthesis. Chiral phosphoric acids are effective organocatalysts for the synthesis of piperidine derivatives. For example, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was achieved in a one-step reaction from 3-vinyl indoles and imino esters using 10 mol% of a chiral phosphoric acid, yielding products with up to 99% enantiomeric excess (ee).

Organocatalytic cascade reactions have been developed to construct complex molecular architectures. The asymmetric synthesis of spiro-oxindole piperidine derivatives has been accomplished through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. Similarly, a highly enantioselective Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde has been used to synthesize chiral spirocyclic piperidones with up to three stereogenic centers.

Organocatalyst TypeReaction TypeKey FeaturesReference(s)
Chiral Phosphoric AcidAza-Diels-AlderOne-step synthesis of bisindole-piperidines.
Chiral Amine/ThioureaCascade (Michael/aza-Henry/hemiaminalization)Construction of complex spiro-oxindole piperidines.

Diastereoselective Synthetic Routes Leveraging Substrate Control

Diastereoselective synthesis relies on the inherent stereochemistry of a substrate to control the formation of new stereocenters. This approach is particularly effective when a chiral center is already present in the starting material.

A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimines and Grignard reagents, where the sulfinyl group directs the stereochemical outcome of the Grignard addition, leading to products with high diastereomeric ratios (typically >90:10 dr).

The diastereoselective reduction of chiral β-enamino esters is another valuable strategy. The reduction of a tetrasubstituted exocyclic double bond in a piperidine β-enamino ester can proceed with high diastereoselectivity to furnish the corresponding β-amino ester. The stereochemical outcome can be divergent depending on the synthetic sequence, allowing access to different diastereomers from a common precursor.

Furthermore, the Diels-Alder reaction provides a powerful method for establishing multiple stereocenters with high control. A stereoselective synthesis of polysubstituted piperidines was achieved starting from oxidative cleavage of 2-azabicyclo[2.2.2]octene Diels-Alder adducts, which were derived from N-protected 2-methyl-1,2-dihydropyridine. This methodology allows for the creation of piperidine scaffolds with several contiguous stereogenic centers in a controlled manner.

Conventional Multi-Step Organic Synthesis Routes

Conventional multi-step synthesis remains a cornerstone for accessing complex molecules like this compound. These routes often involve a sequence of well-established reactions, including the strategic use of protecting groups.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of amines, including the piperidine nitrogen. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of other reagents.

Boc Protection: The Boc group is typically introduced by reacting the piperidine amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and clean.

Boc Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a stable tert-butyl carbocation, which is scavenged, and the subsequent decarboxylation of the resulting carbamic acid releases the free amine.

The synthesis of (S)-1-Boc-3-hydroxypiperidine, a precursor to the title compound, often involves a final Boc protection step. For example, a synthetic route can start from a chiral raw material, proceed through several steps including a Raney nickel-catalyzed hydrogenation and ring-closing, and conclude with the protection of the piperidine nitrogen with a Boc group. Alternatively, racemic 1-Boc-3-hydroxypiperidine can be synthesized and then resolved enzymatically or via chiral agents. The resulting (S)-1-Boc-3-hydroxypiperidine can then be oxidized to give 1-Boc-3-piperidone, a key intermediate for introducing the acetyl group. The orthogonality of the Boc group is crucial in multi-step syntheses, allowing for selective deprotection without affecting other acid-labile or base-labile groups that may be present in the molecule.

StepReagent(s)ConditionsPurposeReference(s)
ProtectionDi-tert-butyl dicarbonate (Boc₂O)Basic conditionsIntroduce the Boc protecting group onto the piperidine nitrogen.
DeprotectionTrifluoroacetic Acid (TFA)Anhydrous, often in DCMRemove the Boc group to liberate the free amine.

Carbonyl Group Transformations at the 3-Position (e.g., Grignard Reactions, Reduction of Ketones)

Transformations of the carbonyl group at the 3-position of the piperidine ring are pivotal in creating diverse and structurally complex molecules. These reactions, primarily Grignard reactions and ketone reductions, allow for the introduction of new stereocenters and functional groups, significantly expanding the chemical space accessible from piperidone precursors.

Grignard Reactions:

The addition of Grignard reagents to the ketone at the 3-position of an N-Boc-piperidone is a fundamental carbon-carbon bond-forming reaction. This reaction introduces a new alkyl or aryl group, converting the ketone into a tertiary alcohol. For instance, the reaction of 1-Boc-4-piperidone with a Grignard reagent, followed by acidic deprotection, is a key step in the synthesis of 1-N-Boc-4-acetylpiperidine. google.com The choice of the Grignard reagent is critical as it determines the nature of the substituent introduced. While effective, these reactions require anhydrous conditions due to the high reactivity and water sensitivity of Grignard reagents, which can complicate industrial-scale production. google.comgoogle.com The addition of a methyl Grignard reagent to a Weinreb amide precursor is another strategy to form the acetyl group at the 4-position, with the reaction temperature controlled to prevent over-addition.

A notable application of Grignard reagents is in the synthesis of linear aminoketones from Boc-protected lactams. The Grignard reagent adds to the lactam, leading to a protected aminoketone intermediate which can then be cyclized. nih.gov

Reduction of Ketones:

The reduction of the 3-keto group to a hydroxyl group is a crucial transformation, often employed to generate chiral hydroxylated piperidine derivatives. These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active compounds. chemicalbook.com

Chemical reduction methods often utilize hydride reagents like sodium borohydride (B1222165). However, these methods typically result in a mixture of stereoisomers, requiring subsequent resolution steps. quickcompany.ingoogle.com The stereoselectivity of the reduction can be influenced by the reaction conditions. For example, the reduction of 2- or 3-substituted 4-piperidones with sodium borohydride at low temperatures in the presence of an inorganic acid can lead to the di-equatorial isomer with high selectivity. google.com

To achieve high enantioselectivity directly, enzymatic reductions have emerged as a powerful alternative. chemicalbook.com Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of N-Boc-3-piperidone to afford (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess (>99% ee) and conversion rates. chemicalbook.comquickcompany.inrsc.orgrsc.org These biocatalytic methods offer mild reaction conditions and high selectivity, making them attractive for industrial applications. chemicalbook.comderpharmachemica.com For instance, the use of a thermostable aldo-keto reductase (AKR) has been shown to be highly effective for this transformation. nih.gov

The following table summarizes key findings from various reduction methodologies:

SubstrateReagent/CatalystProductKey FindingsReference(s)
N-Boc-3-piperidoneCarbonyl Reductases (HeCR and DbCR)(3S,4S)- and (3R,4S)-3-substituted-4-hydroxypiperidinesHigh enantioselectivity (>99% ee) and conversion. rsc.orgrsc.org rsc.orgrsc.org
N-Boc-3-piperidoneAldo-Keto Reductase (AKR-43)(S)-N-Boc-3-hydroxypiperidineHigh activity, enantioselectivity, and no substrate inhibition. nih.gov nih.gov
N-Boc-3-piperidoneKetoreductase (KRED 110)(S)-1-Boc-3-hydroxypiperidineReaction time reduced to 3-4 hours with 100% chiral purity. derpharmachemica.com derpharmachemica.com
2- or 3-substituted 4-piperidonesSodium Borohydride / Inorganic AcidDi-equatorial 4-piperidinolHigh stereoselectivity at low temperatures. google.com google.com

Cyclization Reactions for Piperidine Scaffold Construction (e.g., Dieckmann Cyclization)

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound and related compounds. Among the various cyclization strategies, the Dieckmann cyclization is a prominent and widely used method for forming the piperidine core, particularly for the synthesis of 4-piperidones. dtic.milresearchgate.netsciencemadness.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the context of piperidine synthesis, this typically involves the cyclization of an aminodicarboxylate ester. researchgate.net A common approach starts with the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester intermediate. dtic.milresearchgate.netnih.gov This diester then undergoes an intramolecular cyclization, usually promoted by a base, to yield a 3-alkoxycarbonyl-4-piperidone. researchgate.net Subsequent hydrolysis and decarboxylation of this β-keto ester afford the desired 4-piperidone (B1582916). dtic.milsciencemadness.org

The efficiency of the Dieckmann cyclization can be influenced by several factors, including the choice of base and reaction conditions. researchgate.net Lewis acids in the presence of tertiary amines have also been shown to promote Dieckmann-type cyclizations. oup.com While a powerful tool, the reaction's reversibility (retro-Dieckmann reaction) necessitates careful control of conditions to ensure good yields. researchgate.net

The Dieckmann cyclization has been successfully applied in the synthesis of various piperidine-based structures, including piperidine-2,4-diones. ucl.ac.ukresearchgate.net Furthermore, asymmetric variations of this reaction, for instance, using a chiral auxiliary, have been developed to produce enantiomerically enriched piperidine derivatives. researchgate.netresearchgate.net

The following table highlights examples of piperidine synthesis utilizing the Dieckmann cyclization:

Starting MaterialsKey ReactionProductSignificanceReference(s)
Primary amine, Methyl acrylateDieckmann CyclizationN-substituted-4-piperidoneA general and widely used method for 4-piperidone synthesis. dtic.milresearchgate.net dtic.milresearchgate.net
Cyclooctylmethylamine, Methyl acrylateDieckmann CyclizationPiperidine framework for an ORL-1 receptor antagonist.Construction of a complex pharmaceutical intermediate. nih.gov nih.gov
β-amino esters, Dimethyl malonateDieckmann-type Cyclization3-Methoxycarbonylpiperidine-2,4-dionesSynthesis of lactam analogues of fentanyl. researchgate.net researchgate.net
β-keto estersDieckmann CyclizationPiperidin-2,4-dionesA general route to substituted piperidin-2,4-diones. ucl.ac.uk ucl.ac.uk

Functional Group Interconversions and Derivatizations on the Piperidine Ring

Once the piperidine ring is formed, a wide array of functional group interconversions and derivatizations can be performed to synthesize a diverse range of analogues. These modifications are crucial for modulating the biological activity and physicochemical properties of the final compounds.

N-Terminal Derivatization: The nitrogen atom of the piperidine ring is a common site for derivatization. For instance, in the synthesis of CCR5 antagonists, various functional groups have been introduced at the N-terminal of the piperidine ring, leading to potent inhibitors of HIV-1 infection. nih.gov The Boc (tert-butoxycarbonyl) group is a frequently used protecting group for the piperidine nitrogen, which can be selectively removed under acidic conditions. nih.gov

C-4 Position Modifications: The 4-position of the piperidine ring is another key site for functionalization. The methylene (B1212753) group in N-Boc-2-aryl-4-methylenepiperidines can undergo various transformations. For example, hydroboration-oxidation converts the methylene group into a hydroxylmethyl group, providing access to 2,4-disubstituted piperidines. acs.orgnih.gov This alcohol can be further derivatized, for instance, by esterification. nih.gov

Other Ring Positions: Functionalization at other positions of the piperidine ring is also common. For example, the synthesis of (+/-)-1-deoxynojirimycin involves a sequence of reactions including epoxidation and ring contraction of a dihydroazepine to form a functionalized piperidine. nih.gov The resulting epoxide can then undergo ring-opening and further functional group interconversions. nih.gov

The piperidine ring can also be a component of more complex polycyclic systems. For example, aza-Pummerer and aza-Sakurai cyclizations can be used to construct fused or spiro-piperidine systems. nih.gov

The following table provides examples of functional group interconversions on the piperidine ring:

Starting MaterialReactionProductPurpose of DerivatizationReference(s)
2-(4-Phenyl-4-piperidinyl)ethyl]amine coreN-terminal derivatizationCCR5 antagonistsTo inhibit HIV-1 infection. nih.gov nih.gov
N-Boc-2-aryl-4-methylenepiperidineHydroboration-oxidationN-Boc-2-aryl-4-(hydroxymethyl)piperidineAccess to 2,4-disubstituted piperidines. acs.orgnih.gov acs.orgnih.gov
N(1)-benzyl-2,7-dihydro-1H-azepineEpoxidation, Ring contraction(2RS,3SR)-N(1)-benzyl-2-chloromethyl-3-benzyloxy-4,5-epoxypiperidineSynthesis of deoxynojirimycin analogues. nih.gov nih.gov
Piperidine-3-carboxamideAcetylation1-Acetylpiperidine-3-carboxamideIntroduction of an acetyl group.

Reactions at the Acetyl Moiety

The acetyl group, consisting of a carbonyl (C=O) group and an adjacent methyl group, is the primary site for carbon-carbon and carbon-heteroatom bond formation. The reactivity of this group is influenced by the piperidine ring and the bulky Boc protecting group.

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The methyl group alpha to the carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alpha-Alkylation: The enolate derived from this compound can be alkylated by reacting it with alkyl halides. This reaction allows for the extension of the carbon chain at the alpha position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. While specific examples for this compound are not extensively documented in readily available literature, the general principle of ketone alkylation is a well-established transformation. whiterose.ac.uk For instance, related piperidone systems have been successfully alkylated at the alpha-position. vu.nl The reaction typically involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkylating agent.

Alpha-Halogenation: The alpha-position of the acetyl group can also be halogenated under acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is the reactive species. This transformation introduces a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions or participate in coupling reactions.

Nucleophilic Additions to the Carbonyl Group and Subsequent Transformations

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For a simple reduction, sodium borohydride (NaBH₄) is often employed. For stereoselective reductions, enzymatic methods have proven highly effective. For example, the asymmetric reduction of the related compound N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been achieved with high conversion and enantiomeric excess using a ketoreductase and a glucose dehydrogenase coexpression system. mdpi.com This methodology is directly applicable to the acetyl group of this compound to generate the corresponding chiral alcohol.

Table 1: Asymmetric Reduction of N-Boc-3-piperidone mdpi.com
Catalyst SystemSubstrateProductCoenzymeReaction TimeConversionEnantiomeric Excess (ee)
E. coli coexpressing KRED and GDHN-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineNADP+24 h>99%>99%

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the carbonyl group to form tertiary alcohols after acidic workup. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com For example, a patented method describes the synthesis of 1-tert-butoxycarbonyl-4-acetylpiperidine by reacting the corresponding Weinreb amide with a methyl Grignard reagent, highlighting the utility of such nucleophilic additions in the synthesis of acetylpiperidine derivatives. google.comgoogle.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Condensation Reactions Involving the Acetyl Group

The acidic alpha-protons of the acetyl group enable it to participate in various condensation reactions, which are powerful tools for forming new carbon-carbon bonds.

Mannich Reaction: In the presence of a non-enolizable aldehyde (like formaldehyde) and a secondary amine, this compound can undergo a Mannich reaction. The reaction proceeds through the formation of an Eschenmoser's salt or a similar iminium ion, which is then attacked by the enol or enolate form of the acetylpiperidine. This results in the formation of a β-amino ketone, known as a Mannich base. Such reactions have been reported for related piperidine systems. doi.org These products are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and natural products. For instance, the retro-Mannich reaction is a key step in the proposed biosynthesis of the alkaloid adalinine, which features a piperidine core. semanticscholar.org

Olefination and Enamine Formation

The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions, or it can react with secondary amines to form enamines.

Wittig Reaction: The Wittig reaction is a widely used method for converting ketones into alkenes. masterorganicchemistry.comdalalinstitute.commnstate.edulibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an alkene and a phosphine (B1218219) oxide. By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from this compound. This reaction is highly regioselective, ensuring the double bond is formed specifically at the position of the original carbonyl group. Wittig reactions have been successfully performed on N-protected piperidones. vu.nl

Table 2: General Wittig Reaction
Starting MaterialReagentProduct TypeKey Feature
Ketone/AldehydePhosphonium Ylide (Ph₃P=CR¹R²)AlkeneForms C=C bond at original C=O position. libretexts.org

Enamine Formation: The reaction of this compound with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) under acidic catalysis leads to the formation of an enamine. masterorganicchemistry.comlibretexts.org In this reaction, the carbonyl oxygen is replaced by a dialkylamino group, and a double bond is formed between the former carbonyl carbon and the alpha-carbon. libretexts.org Enamines are versatile synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions at the alpha-carbon. The formation of enamines from N-protected piperidine derivatives has been reported in the literature, often as intermediates in the synthesis of more complex heterocyclic systems. acs.org

Reactions Involving the Boc-Protected Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Cleavage of the Boc Protecting Group to Liberate the Secondary Amine

The removal of the Boc group, or deprotection, is a common and crucial step in multi-step syntheses involving this compound. This reaction unmasks the secondary amine of the piperidine ring, allowing it to participate in subsequent reactions such as acylation, alkylation, or cyclization.

The standard method for Boc deprotection involves treatment with a strong acid. chemistrysteps.com The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com

Table 3: Common Reagents for Boc Deprotection
ReagentSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, Room Temp peptide.comiris-biotech.de
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl Acetate1-4 M HCl, 0°C to Room Temp dtic.milmdpi.com
Phosphoric Acid (H₃PO₄)Aqueous solutionMild conditions mdpi.com
Thermal (Solvent-Free)Neat or high-boiling solventHigh temperatures (e.g., >150°C) acs.org

Commonly used acidic conditions include:

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is a very common and effective method for Boc removal. peptide.comnih.gov The reaction is typically fast and clean.

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate are also widely used. dtic.milrsc.org This method often provides the amine product as its hydrochloride salt, which can be advantageous for purification and stability.

The choice of deprotection conditions may depend on the presence of other acid-sensitive functional groups in the molecule. sigmaaldrich.comreddit.com Following deprotection, the resulting secondary amine, (S)-3-acetylpiperidine, can be used in a variety of further synthetic transformations.

N-Alkylation Reactions of the Deprotected Amine

Following the removal of the Boc (tert-butoxycarbonyl) protecting group, the resulting secondary amine, (S)-3-acetylpiperidine, becomes a nucleophile that can participate in N-alkylation reactions. A primary method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com These reagents are favored because they are mild enough to not reduce the aldehyde or ketone starting material but are effective at reducing the intermediate imine/iminium ion. wikipedia.org The reaction is typically performed in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org This method avoids the issue of over-alkylation, which can be a problem with direct alkylation using alkyl halides. masterorganicchemistry.com

The general scheme for the N-alkylation of deprotected (S)-3-acetylpiperidine via reductive amination is as follows:

Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone. Subsequent loss of water forms an iminium ion.

Reduction: A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the N-alkylated piperidine.

This methodology allows for the introduction of a wide variety of substituents onto the nitrogen atom, depending on the choice of the aldehyde or ketone. For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetone (B3395972) and a reducing agent would lead to the N-isopropyl derivative. This versatility is crucial for the synthesis of libraries of compounds for drug discovery and other applications. synplechem.com The direct N-alkylation of unprotected amino acids with alcohols has also been demonstrated, offering a green alternative with water as the only byproduct. nih.govresearchgate.net

N-Acylation and N-Sulfonylation Reactions for Derivative Synthesis

Once deprotected, the secondary amine of (S)-3-acetylpiperidine can readily undergo N-acylation and N-sulfonylation to produce a diverse range of amide and sulfonamide derivatives, respectively. ucanr.edu These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

N-Acylation involves the reaction of the amine with an acylating agent such as an acid chloride, acid anhydride, or an activated carboxylic acid. researchgate.netumich.edu The reaction with an acid chloride is a common and efficient method, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. researchgate.netorganic-chemistry.org These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. arkat-usa.org Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) are also powerful activating agents. arkat-usa.org

N-Sulfonylation is analogous to N-acylation and involves the reaction of the deprotected amine with a sulfonyl chloride in the presence of a base. ucanr.edu This reaction yields a sulfonamide, a functional group that is a key component in many therapeutic agents. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfonyl moiety.

In a study focused on soluble epoxide hydrolase inhibitors, the deprotected piperidine core was reacted with various sulfonyl chlorides to produce a series of N-sulfonylated derivatives. ucanr.edu

Formation of Urea (B33335) and Amide Linkages

The deprotected (S)-3-acetylpiperidine is a valuable precursor for the synthesis of derivatives containing urea and amide linkages. These functional groups are prevalent in pharmacologically active compounds.

Urea Formation: The most direct method for synthesizing ureas from the deprotected amine involves its reaction with an isocyanate. ucanr.edu In this reaction, the nitrogen of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions. asianpubs.org

An alternative method involves a two-step process where the amine is first converted to a carbamate (B1207046), which is then reacted with another amine to form the urea. For instance, reaction with 4-nitrophenyl chloroformate can generate an intermediate 4-nitrophenyl carbamate, which subsequently reacts with the deprotected piperidine to yield the desired urea. ucanr.edu

Amide Linkage Formation: As detailed in the previous section (3.2.3), amide linkages are readily formed by reacting the deprotected amine with an activated carboxylic acid or an acid chloride. researchgate.netumich.edu The use of coupling reagents like EDCI is a common strategy for creating amide bonds in a controlled manner, particularly in the synthesis of complex molecules. ucanr.edu For example, in the synthesis of soluble epoxide hydrolase inhibitors, an EDCI-mediated coupling reaction was used to connect various carboxylic acids to the piperidine nitrogen. ucanr.edu

The table below summarizes the types of linkages formed and the reagents typically employed:

Linkage TypeReagent/MethodResulting Functional Group
N-AlkylationAldehyde/Ketone + Reducing AgentTertiary Amine
N-AcylationAcid Chloride or Carboxylic Acid + Coupling AgentAmide
N-SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanateUrea

These reactions highlight the utility of deprotected (S)-3-acetylpiperidine as a scaffold for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. ucanr.edu

Transformations of the Piperidine Ring System

The piperidine ring of this compound is a scaffold that can undergo various transformations, including stereoselective modifications, and chiral lithiation followed by quenching.

Stereoselective Modifications and Functionalizations

The stereoselective functionalization of the piperidine ring is a key strategy for synthesizing complex, chirally pure molecules. The existing stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions.

One approach to functionalizing the piperidine ring is through C-H activation. While direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing effect of the nitrogen atom, indirect methods have been developed. nih.gov One such method involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govd-nb.info This strategy allows for the introduction of substituents at the C3 position with high diastereoselectivity. d-nb.info

Photoredox catalysis has also emerged as a powerful tool for the diastereoselective functionalization of highly substituted piperidines. nih.govescholarship.org For instance, a photoredox-catalyzed α-amino C-H arylation reaction has been reported to proceed with high diastereoselectivity. nih.gov Although this reaction primarily targets the α-position (C2 or C6), it demonstrates the potential for stereocontrolled C-H functionalization on the piperidine ring.

Furthermore, the stereochemistry of substituents on the piperidine ring can influence the binding affinity of the molecule to its biological target. In the development of P2Y14R antagonists, bridged piperidine analogues were synthesized to probe receptor affinity. The stereochemistry of these bridged systems was found to be crucial for high-affinity binding. nih.gov

Ring Opening and Rearrangement Reactions (if applicable)

Ring-opening reactions of the piperidine ring are less common but can occur under specific conditions, leading to the formation of acyclic compounds. ambeed.com For example, ring-opening of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with amine nucleophiles has been studied, yielding regioisomeric trans-β-aminoalcohols. researchgate.net While this is not a direct transformation of this compound, it illustrates a potential pathway for ring-opening in related piperidine derivatives.

Ring rearrangement reactions are also a possibility, although specific examples involving this compound are not extensively documented. Such rearrangements could potentially be induced under acidic conditions or through the involvement of reactive intermediates.

Chiral Lithiation and Subsequent Quenching Reactions

The α-lithiation of N-Boc-piperidine, followed by quenching with an electrophile, is a well-established method for the functionalization of the C2 position. researchgate.netnih.gov This reaction typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can induce asymmetry in the lithiation process, leading to enantiomerically enriched products. nih.govwhiterose.ac.ukacs.org

The process can proceed through either a dynamic kinetic resolution (DKR) or a dynamic thermodynamic resolution (DTR). nih.gov In a DKR, slow addition of an electrophile allows for the preferential reaction of one enantiomer of the rapidly interconverting organolithium intermediates. nih.gov In a DTR, the system is allowed to equilibrate to a mixture of diastereomeric organolithium-chiral ligand complexes, with one being thermodynamically more stable. nih.gov

The reaction conditions, including temperature and the choice of chiral ligand, are critical for achieving high enantioselectivity. whiterose.ac.ukacs.org While many of these studies have been performed on the parent N-Boc-piperidine, the principles can be extended to substituted derivatives. The acetyl group at the C3 position in this compound would likely influence the regioselectivity and stereoselectivity of the lithiation. The presence of the C3 substituent could sterically hinder the C2 position, potentially affecting the rate and outcome of the reaction.

The table below provides an overview of the transformations of the piperidine ring system:

TransformationMethodKey Features
Stereoselective FunctionalizationAsymmetric cyclopropanation and ring-openingIntroduction of substituents at C3 with high diastereoselectivity. nih.govd-nb.info
Photoredox-catalyzed C-H arylationHigh diastereoselectivity, primarily at the α-position. nih.gov
Ring OpeningNucleophilic attack on an epoxideFormation of acyclic aminoalcohols. researchgate.net
Chiral Lithiationα-Lithiation with s-BuLi/chiral ligandEnantioselective functionalization at the C2 position. nih.govwhiterose.ac.uk
Quenching with electrophilesIntroduction of a wide range of substituents. nih.gov

These transformations underscore the versatility of the piperidine scaffold in this compound for the synthesis of complex and stereochemically defined molecules.

Stereochemical Control and Retention During Transformations

The chiral center at the C3 position of this compound is a crucial element in its utility as a building block for complex, biologically active molecules. The ability to control and retain this stereochemistry during subsequent chemical transformations is paramount. Research has demonstrated various strategies to achieve high levels of stereochemical fidelity in reactions involving this versatile intermediate.

A key transformation of the acetyl group is its reduction to a secondary alcohol, which introduces a new chiral center. The stereochemical outcome of this reduction is highly dependent on the reagents and reaction conditions employed. For instance, the reduction of (S)-3-acetyl-piperidine-1-carboxylic acid tert-butyl ester can be controlled to produce different diastereomers. While specific reagents for achieving a particular stereoisomer from the acetyl group are a broad topic, the existing (S) configuration at C3 influences the approach of the reducing agent, often leading to a diastereomeric mixture. The stereochemistry of the newly formed alcohol can be reversed under Mitsunobu conditions, which involve coupling with a carboxylic acid like benzoic acid using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD), leading to an inversion of configuration at the new chiral center. google.com

The (S)-stereocenter of the piperidine ring often directs the stereochemical course of reactions at adjacent positions. This principle of "memory of chirality" has been observed in various transformations. nih.gov In this phenomenon, the existing chiral information is transferred to a new stereocenter, even through intermediates where the original stereocenter is temporarily lost or altered. nih.gov This is particularly relevant in enolate chemistry, where the chiral environment dictated by the C3-substituent can influence the facial selectivity of electrophilic attack. nih.gov

Furthermore, the piperidine ring itself can be modified with retention of the C3 stereochemistry. For example, in the synthesis of bridged piperidine analogues, the integrity of the (S)-configuration is maintained throughout multi-step sequences. nih.gov This highlights the robustness of the C3-stereocenter under various reaction conditions, including those involving palladium-catalyzed hydrogenation. nih.gov

Diastereoselective synthesis is another area where the stereochemistry of this compound plays a directing role. In the synthesis of trans-3-acetyl piperidine derivatives, modifications of published procedures have allowed for diastereoselective outcomes. nih.gov This control is critical when constructing molecules with multiple stereocenters, as the relative stereochemistry significantly impacts biological activity.

The following table summarizes examples of reactions where the stereochemistry of this compound or its derivatives is controlled or retained.

PrecursorReactionReagentsKey Outcome
(S)-3-acetyl-piperidine-1-carboxylic acid tert-butyl esterGrignard AdditionMethylmagnesium bromide in diethyl etherFormation of a tertiary alcohol with the introduction of a new substituent. google.com
(S)-N-BOC-piperidin-3-yl]-propanol derivativeMitsunobu ReactionBenzoic acid, triphenylphosphine, DIADInversion of stereochemistry at the secondary alcohol center. google.com
This compound derivativeDiastereoselective SynthesisModified published proceduresSynthesis of trans-3-acetyl piperidine. nih.gov

It is important to note that while the (S)-configuration at C3 is generally stable, certain reaction conditions, particularly those involving strong bases or high temperatures, could potentially lead to epimerization. Therefore, careful selection of reagents and optimization of reaction parameters are essential to ensure the retention of the desired stereochemistry throughout a synthetic sequence.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the construction of complex, stereochemically defined molecules. The pharmaceutical industry increasingly relies on such intermediates to ensure the synthesis of single-enantiomer drugs, which generally offer improved efficacy and safety profiles. (S)-1-Boc-3-acetylpiperidine fits this role, with the Boc-protected nitrogen allowing for controlled reactions and the chiral center directing the stereochemical outcome of subsequent synthetic steps.

Its synthetic utility is often linked to its relationship with (S)-1-Boc-3-hydroxypiperidine, a more commonly cited intermediate. The acetyl group of this compound can be readily derived from the secondary alcohol of (S)-1-Boc-3-hydroxypiperidine through standard oxidation protocols, such as the Swern oxidation or using reagents like the Dess-Martin periodinane. wikipedia.orgpitt.eduadichemistry.com This chemical interchangeability allows synthetic routes to access either the ketone or the alcohol functionality as needed, expanding its versatility as a building block.

The piperidine (B6355638) ring is a prevalent structural motif in a vast array of natural products, particularly in alkaloids, which exhibit a wide range of biological activities. The synthesis of these complex natural molecules often requires chiral piperidine-based intermediates to construct the core skeleton with the correct stereochemistry.

While the piperidine scaffold is fundamental in this field, specific examples detailing the use of this compound as a direct precursor in the total synthesis of a named natural product are not prominently featured in readily available scientific literature. Synthetic strategies often favor the corresponding alcohol, (S)-1-Boc-3-hydroxypiperidine, or other functionalized piperidines as the key chiral synthon. However, the potential for this compound to serve in this capacity remains, given its ability to undergo various carbon-carbon bond-forming reactions at the acetyl group, enabling the elaboration of more complex side chains characteristic of natural products.

The true value of the (S)-3-substituted-1-Boc-piperidine scaffold is most evident in medicinal chemistry, where it serves as a cornerstone for the synthesis of numerous high-profile pharmaceutical agents.

Ibrutinib is a potent, orally administered small-molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is a key therapy for certain B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.com A critical component of Ibrutinib's structure is the chiral (S)-piperidine-3-yl moiety that links to the pyrazolopyrimidine core.

The most widely documented synthetic routes to Ibrutinib utilize (S)-1-Boc-3-hydroxypiperidine as the key chiral intermediate. chemicalbook.comnih.gov In these syntheses, the hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution reaction with the nitrogen of the pyrazolopyrimidine core. This compound serves as the direct precursor to this crucial hydroxy-intermediate via stereoselective reduction. Alternatively, the synthesis can proceed from (S)-1-Boc-3-hydroxypiperidine, which is obtained via the asymmetric reduction of its corresponding ketone, N-Boc-3-piperidone. mdpi.com This established synthetic relationship underscores the importance of the (S)-3-keto-piperidine scaffold found in this compound for accessing Ibrutinib and other related BTK inhibitors that share this chiral piperidine pharmacophore.

Quinolone and fluoroquinolone antibiotics are a major class of broad-spectrum synthetic antibacterial agents. nih.gov Their structure is often modified at the C-7 position with a nitrogen-containing heterocycle, such as a piperidine or pyrrolidine derivative, to modulate potency, spectrum of activity, and pharmacokinetic properties.

While direct use of this compound in the synthesis of Moxifloxacin is not documented, a structurally related compound, cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, has been successfully employed as a precursor. Researchers have demonstrated the enzymatic resolution of this racemic acetylpiperidine derivative to obtain the (2S,3R)-enantiomer, which is a valuable intermediate for preparing the (4aS,7aS)‑octahydro‑1H‑pyrrolo[3,4‑b]pyridine side chain of Moxifloxacin. This work highlights the utility of the acetylpiperidine framework in constructing the complex bicyclic amine side chains characteristic of advanced fourth-generation fluoroquinolones like Moxifloxacin.

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. The enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols; therefore, inhibiting sEH increases the levels of EETs, producing antihypertensive and anti-inflammatory effects. Many potent sEH inhibitors are based on a urea (B33335) or amide scaffold flanked by two lipophilic groups.

The acetylpiperidine moiety has been incorporated into these inhibitors to add rigidity and modulate physicochemical properties. For example, N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea, a constitutional isomer of a derivative of this compound, was identified as a potent sEH inhibitor with an IC₅₀ value of 7.0 nM and good oral bioavailability. commonorganicchemistry.com Further structure-activity relationship (SAR) studies have explored the impact of the substituent's position on the piperidine ring. Research indicates that placing the substituent at the 3-position of the piperidine ring can lead to superior inhibitory activity compared to the 4-position. nih.gov This finding suggests that inhibitors derived from a 3-acetylpiperidine scaffold could offer enhanced potency, making this compound a highly relevant building block for designing next-generation sEH inhibitors.

Table 1: Potency of Piperidine-Based sEH Inhibitors An interactive data table presenting research findings on sEH inhibitors.

Compound Scaffold Feature Target IC₅₀ (nM)
N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea 4-Acetylpiperidine Human sEH 7.0
Compound B1 (amide at position 3) 3-Amide Piperidine Human sEH 0.35
Compound B1 (amide at position 3) Murine sEH Murine sEH 0.38
t-TUCB (reference inhibitor) Non-piperidine Murine sEH 2.66

Acid ceramidase (AC) is an enzyme that breaks down ceramide, a bioactive lipid involved in cellular processes like apoptosis (programmed cell death). In some cancers, AC is overexpressed, leading to lower ceramide levels and resistance to chemotherapy. Inhibiting AC can restore ceramide levels and re-sensitize cancer cells to treatment, making it an attractive target in oncology. nih.gov

The development of potent and drug-like AC inhibitors is an active area of research. While many inhibitors are lipid-based ceramide analogs, recent efforts have focused on non-lipid scaffolds to improve pharmaceutical properties. Piperidine moieties have been incorporated into the design of AC inhibitors to enhance characteristics such as aqueous solubility. biorxiv.org Although specific examples using this compound as a direct synthetic intermediate are not prominent in the literature, piperidine-urea based compounds have been identified as scaffolds for ceramidase inhibitors. biorxiv.org The chemical tractability and chiral nature of this compound make it a plausible candidate building block for the synthesis of novel, non-lipid-based AC inhibitors as researchers continue to explore the structure-activity relationships of this important enzyme target. researchgate.net

Key Intermediate in the Synthesis of Pharmaceutical Agents

17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of testosterone, catalyzing the reduction of androstenedione to testosterone. nih.gov Its role in androgen production makes it a significant target for the treatment of hormone-dependent diseases, particularly prostate cancer. nih.gov The 3-acetylpiperidine moiety, a core feature of this compound, has been successfully incorporated into potent and selective inhibitors of 17β-HSD3.

In the development of novel aryl benzylamine-based inhibitors, researchers have synthesized analogues featuring an extended 3-acetyl-N-piperidinyl group. nih.gov A key example is a compound synthesized via a multi-step route that introduces a 3-acetylpiperidine unit linked to a core benzylamine structure. This strategic inclusion of the 3-acetylpiperidine scaffold was explored to probe the enzyme's active site and optimize inhibitor potency.

Compound IDTarget EnzymeIC₅₀ (nM)
Compound 29 17β-HSD376
Compound 30 17β-HSD374
(S)-(+)-enantiomer 32 17β-HSD3370
Data sourced from research on substituted aryl benzylamines as 17β-HSD3 inhibitors. nih.gov

Scaffold for the Construction of Diverse Chemical Libraries

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to serve as a framework for presenting functional groups in a defined three-dimensional space. researchgate.netnih.gov this compound is an exemplary starting material for the construction of diverse chemical libraries aimed at discovering new drug leads. Its utility stems from several key structural features:

The Boc-protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen. This allows for late-stage diversification, where the nitrogen can be functionalized with a wide array of substituents after modifications elsewhere in the molecule.

The Acetyl Group: The ketone functionality of the acetyl group is a versatile chemical handle. It can undergo a multitude of reactions, including reductive amination, aldol condensation, Grignard reactions, and Wittig reactions, to introduce significant molecular diversity.

The Chiral Center: The inherent (S)-chirality at the C3 position allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving specific and selective interactions with biological targets.

Using the principles of combinatorial chemistry, this compound can be used to generate large libraries of compounds. For instance, a library could be constructed by reacting the acetyl group with a diverse set of amines via reductive amination, followed by deprotection of the Boc group and subsequent acylation or alkylation with various reagents. This strategy enables the systematic exploration of the chemical space around the piperidine core, significantly increasing the probability of identifying novel bioactive molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of modifications to the piperidine ring and its substituents on target binding and efficacy.

Impact of Piperidine Ring Substitutions on Biological Activity

The biological properties of piperidine-containing molecules are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Research across various therapeutic targets has consistently demonstrated that even minor changes to the substitution pattern can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties.

Positional Isomerism: The location of a substituent is critical. In the development of GLP-1 receptor agonists, it was found that placing a substituent at the 4-position of the piperidine ring resulted in poor activity, whereas related compounds with substituents at the 3- and 5-positions showed significantly enhanced potency. thieme-connect.com This underscores the importance of the C3-substitution provided by the this compound scaffold.

Nature of Substituents: In a series of anticancer agents, the introduction of fluorine atoms and a meta-substitution pattern on a benzoylpiperidine scaffold enhanced inhibitory properties against monoacylglycerol lipase (B570770) (MAGL). nih.gov For other targets, such as the M3 muscarinic acetylcholine receptor, specific piperidine-embedded structures were found to have good activity on androgen-refractory cancer cell lines. nih.gov

Stereochemistry: The introduction of a chiral center can profoundly affect selectivity. In one study on fibrinolysis inhibitors, introducing a methyl group at the 2-position of a piperidine ring decreased potency but dramatically increased selectivity over the GABAa receptor. thieme-connect.com

The following table illustrates how the position of substituents on a piperidine ring can influence biological activity for different targets.

Scaffold ModificationTargetBiological Outcome
Substituent at 4-positionGLP-1 ReceptorPoor potentiation (Emax = 24%) thieme-connect.com
Substituent at 3- and 5-positionPCAF InhibitorIncreased potency (KD ≈ 150 nmol/L) thieme-connect.com
Methyl group at 2-positionFibrinolysis TargetIncreased selectivity over GABAa receptor thieme-connect.com
Fluorine atoms on benzoyl ringMAGL (Anticancer)Enhanced inhibition properties nih.gov

Design Principles for Modulating Ligand-Target Interactions

The design of potent and selective ligands based on the piperidine scaffold involves the strategic modulation of various non-covalent interactions with the target protein. Computational and experimental studies have elucidated several key design principles:

Hydrophobic Interactions: The saturated carbocyclic portion of the piperidine ring is lipophilic and can engage in favorable hydrophobic or van der Waals interactions within non-polar pockets of a receptor active site. Molecular docking studies of various piperidine derivatives consistently show the ring nestled in hydrophobic regions of the binding cavity. nih.govmdpi.com

Hydrogen Bonding: The piperidine nitrogen, once deprotected, can act as a hydrogen bond acceptor. More importantly, substituents introduced from the acetyl group or directly onto the ring can be designed to act as hydrogen bond donors or acceptors. For example, docking studies of potent acetylcholinesterase inhibitors revealed a significant hydrogen bond between the carbonyl group of a benzamide derivative and the amino acid residue Tyrosine 121 in the active site. mui.ac.ir

Electrostatic and Cation-π Interactions: In a physiological environment, the piperidine nitrogen is often protonated, carrying a positive charge. This allows it to form strong electrostatic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate in the target protein. nih.gov This charged nitrogen can also participate in cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov These interactions can be crucial for anchoring the ligand in the correct orientation for optimal binding.

Exploration of Piperidine Ring Conformation in Receptor Binding

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a biological receptor. The piperidine ring typically adopts a low-energy chair conformation, which positions its substituents in either axial or equatorial orientations. The specific conformation adopted upon binding and the orientation of these substituents are vital for achieving high-affinity interactions.

Molecular docking and molecular dynamics simulations are powerful computational tools used to explore the binding modes of piperidine-containing ligands. nih.govresearchgate.netrsc.org These studies reveal how the piperidine ring orients itself within the active site to maximize favorable interactions.

For example, in docking studies of N-benzylpiperidine derivatives into acetylcholinesterase, the piperidinic nitrogen was projected into a specific location to mimic a known interaction, and this served as an anchor point for exploring the conformational space of the rest of the molecule. researchgate.net Similarly, docking of a 3-acetyl-N-piperidinyl analogue into the 17β-HSD3 homology model showed a specific, energetically favorable pose for the piperidine ring, dictating the orientation of the acetyl group toward a particular sub-pocket. nih.gov

These computational analyses demonstrate that the chair conformation of the piperidine ring serves as a rigid scaffold that pre-organizes substituents for optimal interaction with the receptor. The choice of substitution position (e.g., C3 from this compound) directly influences whether a functional group will project from an equatorial or axial position in the bound state, which in turn determines its ability to engage with specific amino acid residues and achieve potent biological activity.

Analytical and Characterization Methodologies in Research

Determination of Enantiomeric Purity and Absolute Configuration

Establishing the enantiomeric purity and confirming the absolute configuration are critical steps in the characterization of a chiral compound such as (S)-1-Boc-3-acetylpiperidine. These analyses ensure that the desired stereoisomer has been synthesized and isolated, which is paramount for its application, particularly in pharmaceutical development where different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric composition of a chiral substance. This method separates the enantiomers of a racemic or enantioenriched mixture, allowing for the precise quantification of each enantiomer and the calculation of enantiomeric excess (e.e.). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For piperidine (B6355638) derivatives, various chiral HPLC methods have been successfully developed. mdpi.comnih.gov While specific methods for this compound are proprietary to individual research labs, established protocols for structurally similar compounds provide a clear blueprint. For instance, the analysis of the related compound (S)-1-Boc-3-hydroxypiperidine has been performed using a Chiralpak IC column. derpharmachemica.com In cases where the target molecule lacks a suitable chromophore for UV detection, a pre-column derivatization step can be employed. nih.govresearchgate.net This involves reacting the enantiomers with a chiral or achiral reagent to attach a UV-active group, facilitating their detection and separation. nih.govresearchgate.net The resolution between the enantiomeric peaks is a key parameter, with a resolution value greater than 1.5 typically indicating a good separation. For some piperidine derivatives, resolutions of over 4.0 have been achieved. nih.govresearchgate.net

Table 1: Example Chiral HPLC Conditions for Analysis of Piperidine Derivatives This table presents typical conditions used for related compounds, illustrating the general approach.

Parameter Method for (S)-1-Boc-3-hydroxypiperidine derpharmachemica.com Method for Derivatized Piperidin-3-amine nih.govresearchgate.net
Column Chiralpak IC (250 x 4.6 mm, 5µm) Chiralpak AD-H
Mobile Phase 5% Isopropanol / 95% n-Hexane (v/v) 0.1% Diethylamine in Ethanol
Flow Rate 1.0 mL/min 0.5 mL/min
Detection UV at 210 nm UV at 228 nm
Retention Time (R-isomer) 12.60 min Not Specified
Retention Time (S-isomer) 13.69 min Not Specified
Resolution >1.5 (Calculated) >4.0

Single crystal X-ray diffraction is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. rsc.orgmdpi.com

For chiral molecules, the analysis of anomalous scattering effects allows for the determination of the absolute configuration. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. mdpi.com A Flack parameter value close to zero provides high confidence in the stereochemical assignment. mdpi.com While obtaining a crystal of sufficient quality for X-ray diffraction can be a challenge, the resulting data provides the most definitive evidence of stereochemistry for a chiral compound like this compound.

Beyond chromatography, spectroscopic methods are employed for chiral discrimination. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer and can serve as a "fingerprint" for its absolute configuration. By comparing the experimentally obtained ECD spectrum with spectra predicted through quantum chemical calculations, the absolute configuration can be assigned.

Another powerful technique involves the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov When a CSA is added to a solution of a chiral compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers. nih.gov For example, chiral crown ethers or chiral alcohols like (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol have been used to determine the enantiomeric ratio of chiral amines and related compounds by high-resolution 1H NMR spectroscopy. nih.govamazonaws.com Integration of the distinct signals allows for the quantification of the enantiomeric composition.

Advanced Spectroscopic Characterization Techniques

To confirm the chemical structure and composition of this compound, a variety of advanced spectroscopic techniques are utilized. These methods provide complementary information that, when combined, offers a complete picture of the molecule's identity.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a synthesized compound. rsc.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula for the molecule. princeton.edu Techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve high resolution. princeton.edunih.gov The experimentally measured mass is compared to the calculated theoretical mass for the expected formula, and a close match confirms the compound's identity. princeton.edu

Table 2: Calculated HRMS Data for this compound Molecular Formula: C₁₂H₂₁NO₃

Ion Species Adduct Calculated Exact Mass (m/z)
[M]⁺ Radical Cation 227.15214
[M+H]⁺ Protonated Molecule 228.15942
[M+Na]⁺ Sodium Adduct 250.14136
[M+K]⁺ Potassium Adduct 266.11530

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. rsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the structure of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for this compound would include a large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the acetyl methyl protons, and a series of multiplets for the diastereotopic protons of the piperidine ring. princeton.edu

¹³C NMR: Shows the number of chemically distinct carbon atoms. Characteristic signals include those for the carbonyl carbons of the Boc and acetyl groups, the quaternary and methyl carbons of the Boc group, the acetyl methyl carbon, and the carbons of the piperidine ring. princeton.edu

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other (e.g., adjacent protons on the piperidine ring), while HSQC correlates each proton with the carbon atom it is directly attached to. These experiments are crucial for assigning the complex and often overlapping signals of the piperidine ring protons. researchgate.net

It is noteworthy that the presence of the Boc (tert-butoxycarbonyl) protecting group can sometimes lead to broadened NMR signals due to restricted rotation around the carbamate (B1207046) C-N bond, a phenomenon observable in variable temperature NMR experiments. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) ranges in ppm relative to TMS.

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Boc Group -C(CH₃)₃ ~1.4 (s, 9H) ~28.5 (3C)
-C (CH₃)₃ - ~79-80
-C =O - ~154-155
Acetyl Group -CH ~2.1 (s, 3H) ~28
-C =O - ~210-212
Piperidine Ring Ring Protons 1.5 - 4.2 (m) 25 - 55

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum provides key information about its structural components: the Boc-protecting group, the piperidine ring, and the acetyl group.

The spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the tert-butoxycarbonyl (Boc) group gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. Another significant feature is the carbonyl stretch from the acetyl group, which is expected around 1710-1720 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the piperidine ring and the tert-butyl group are anticipated in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations associated with the carbamate and the piperidine ring typically appear in the 1000-1300 cm⁻¹ region.

While a specific spectrum for this compound is not publicly available, data from the closely related (R)-enantiomer and other Boc-protected piperidines can be used to predict the expected absorption frequencies chemicalbook.com. The analysis of these characteristic peaks confirms the presence of the key functional groups within the molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (Boc group)1680 - 1700Stretching
C=O (Acetyl group)1710 - 1720Stretching
C-H (Alkyl)2850 - 3000Stretching
C-N (Carbamate)1000 - 1300Stretching
C-N (Piperidine)1000 - 1250Stretching

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of chemical compounds by separating the main component from any impurities. For this compound, both gas and liquid chromatography are valuable methods for assessing its purity.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. In the context of N-Boc-piperidines, GC is frequently employed to determine their purity tcichemicals.com. The method involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be suitable. A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For instance, in the analysis of a related compound, (S)-1-Boc-3-hydroxypiperidine, GC was successfully used to monitor the reaction progress and assess product purity derpharmachemica.com.

Table 2: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a Related Boc-protected Piperidine

ParameterCondition
InstrumentAgilent Technologies Gas Chromatograph
ColumnRtx-5 Amine (30 m x 0.53 mm, 3.0 µm)
Carrier GasNitrogen
DetectorFlame Ionization Detector (FID)
Retention Time~14 minutes for (S)-1-Boc-3-hydroxypiperidine

Note: These parameters are for a related compound and may require optimization for this compound.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and powerful technique for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.

For the purity analysis of this compound, a reversed-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will absorb UV light. The purity is calculated from the relative peak areas in the chromatogram. Chiral HPLC can also be employed to determine the enantiomeric purity of the compound, ensuring that the desired (S)-enantiomer is present in high excess over the (R)-enantiomer. For example, the chiral purity of (S)-1-Boc-3-hydroxypiperidine has been successfully determined using a Chiralpak IC column derpharmachemica.com.

Table 3: Representative Liquid Chromatography (LC) Conditions for the Analysis of a Related Boc-protected Piperidine

ParameterCondition
InstrumentWaters High-Performance Liquid Chromatograph
ColumnChiralpak IC (250 x 4.6 mm, 5µm)
Mobile Phase5% Isopropanol and 95% n-Hexane (v/v)
Flow Rate1 mL/min
DetectorUV at 210 nm
Retention Times~12.6 min for (R)-isomer and ~13.7 min for (S)-isomer of 1-Boc-3-hydroxypiperidine

Note: These conditions are for a related compound and would need to be adapted and optimized for the specific analysis of this compound.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. For (S)-1-Boc-3-acetylpiperidine, these simulations can elucidate how the molecule fits into a binding pocket and identify the key intermolecular interactions that stabilize the complex.

Docking studies involve generating a multitude of possible conformations of the ligand and positioning them within the active site of a target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the piperidine (B6355638) ring and the bulky tert-butoxycarbonyl (Boc) group can engage in hydrophobic interactions with nonpolar residues in the binding site.

Researchers often use these simulations as part of the drug discovery process to screen virtual libraries of compounds or to optimize lead compounds. For example, in the development of inhibitors for enzymes like acetylcholinesterase, docking studies have been used to understand how piperidine-containing scaffolds bind to the active site. The insights gained can guide the synthesis of new derivatives with improved potency and selectivity.

Table 1: Illustrative Docking Simulation Results for a Piperidine Derivative

Parameter Value Description
Binding Affinity -7.8 kcal/mol Estimated free energy of binding. A more negative value indicates stronger binding.
Interacting Residues Tyr336, Trp285, Phe294 Key amino acid residues in the target's active site involved in binding.
Hydrogen Bonds 1 Number of hydrogen bonds formed between the ligand and the target.
Hydrophobic Contacts Trp285, Tyr340 Specific residues involved in nonpolar interactions with the ligand.

Conformational Analysis of the Piperidine Ring and Substituents

The biological activity of this compound is intrinsically linked to its three-dimensional shape. Conformational analysis focuses on identifying the most stable spatial arrangements of the atoms in the molecule. The piperidine ring, a six-membered heterocycle, typically adopts a low-energy chair conformation to minimize steric strain and torsional strain.

In the chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 3-substituted piperidines, the energetic preference for the equatorial position is significant for bulky groups to avoid unfavorable 1,3-diaxial interactions. The large Boc group on the nitrogen atom and the acetyl group at the C3 position will have a strong influence on the ring's conformational equilibrium. Computational studies suggest that for N-Boc-piperidine derivatives, the piperidine ring predominantly exists in a chair conformation. The bulky Boc group can influence the ring's geometry, and the acetyl substituent at the 3-position would preferentially occupy an equatorial position to maximize stability.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. DFT calculations can determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges.

For this compound, DFT can provide insights into its reactivity. The distribution of electron density, for example, can highlight nucleophilic and electrophilic regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and the molecule's ability to participate in electronic transitions. These calculations offer a balance between computational cost and accuracy, making them a widely used tool in computational chemistry.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static picture of ligand-target interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound and its complex with a biological target, providing a deeper understanding of binding mechanisms, the stability of the complex, and the role of solvent molecules.

MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the docked pose.

Characterize Conformational Changes: Simulations can reveal how the ligand and protein adapt their conformations upon binding, a phenomenon known as induced fit.

Calculate Binding Free Energies: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the scores from docking simulations.

Elucidate Binding and Unbinding Pathways: Over long simulation timescales, it is possible to observe the entire process of a ligand binding to or dissociating from its target, revealing intermediate states and transition pathways.

Prediction of Spectroscopic Properties from Computational Models

Computational models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational method and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. Comparing calculated shifts for different conformers (e.g., chair with equatorial vs. axial substituents) with experimental spectra can confirm the dominant solution-state structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequency of the carbonyl groups in the acetyl and Boc moieties can be accurately predicted.

These computational predictions serve as a valuable complement to experimental spectroscopy, aiding in the interpretation of complex spectra and providing a more complete picture of the molecule's structure and dynamics.

Process Development and Optimization for S 1 Boc 3 Acetylpiperidine Production

Reaction Condition Optimization for Enhanced Yield and Stereoselectivity

The primary challenge in synthesizing (S)-1-Boc-3-acetylpiperidine lies in the precise control of its stereochemistry. Process optimization focuses on maximizing the chemical yield while ensuring high enantiomeric excess (e.e.). Methodologies to achieve this include asymmetric synthesis, enzymatic reactions, and the resolution of racemic mixtures.

A plausible synthetic strategy involves the stereoselective reduction of a ketone precursor. Drawing parallels from the well-documented synthesis of the analogous compound, (S)-1-Boc-3-hydroxypiperidine, enzymatic reduction of N-Boc-3-piperidone is a highly effective method for establishing the chiral center. Ketoreductases (KREDs) are particularly advantageous due to their high selectivity, mild operating conditions, and environmental compatibility derpharmachemica.comchemicalbook.commdpi.com.

Optimization of such biocatalytic reactions involves a systematic study of several parameters:

Temperature: Enzyme activity is highly temperature-dependent. For the enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine, studies have shown that conversion rates increase significantly up to an optimal temperature, typically around 35°C. Beyond this point, enzyme denaturation can lead to a rapid decrease in yield mdpi.com.

pH: The pH of the reaction medium is critical for maintaining the enzyme's structural integrity and catalytic activity. The optimal pH for ketoreductase-mediated reactions is often found to be around 6.5, with deviations leading to lower conversion rates mdpi.com.

Co-enzyme Concentration: Many ketoreductases require a coenzyme, such as NADP+, for their function. Optimizing the coenzyme concentration is a key factor in maximizing reaction efficiency. In some processes, a coenzyme regeneration system, often involving a second enzyme like glucose dehydrogenase (GDH), is employed to improve cost-effectiveness mdpi.comnih.gov.

Substrate Concentration: High substrate loading is desirable for industrial processes to maximize reactor throughput. However, high concentrations of the substrate or product can sometimes lead to enzyme inhibition. Optimization studies aim to find the highest possible substrate concentration that does not significantly compromise the reaction rate or final yield nih.gov.

The table below summarizes typical optimized conditions for the related enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine, which serves as a model for the development of this compound.

ParameterOptimal Value/RangeImpact on Reaction
Temperature35°CMaximizes enzyme activity while preventing denaturation.
pH6.5Ensures optimal enzyme conformation and catalytic function.
Co-enzyme (NADP+)0.2 g·L⁻¹Sufficient concentration for catalytic cycle without unnecessary cost.
Substrate Loading100 g·L⁻¹High throughput with conversions often exceeding 97%.

Once the chiral alcohol is formed, it can be converted to the target acetyl derivative through subsequent chemical steps, such as oxidation to the ketone followed by reaction with an appropriate acetylating agent.

Implementation of Green Chemistry Principles in Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes chiralpedia.com.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives.

Safer Solvents: For piperidine (B6355638) synthesis, solvents like ethyl acetate (B1210297), isopropyl acetate, and various ethers are often employed google.com. Biocatalytic steps frequently use aqueous buffer systems, which are environmentally benign derpharmachemica.commdpi.com. Water is an ideal green solvent, and its use in enzymatic hydrogenations of pyridine (B92270) precursors to piperidines has been demonstrated nih.gov.

Solvent Minimization: Process optimization aims to reduce the total volume of solvent used. This can be achieved by developing reactions that can be run at higher concentrations or by using solvent-free reaction conditions where possible nih.gov. Minimizing solvent use reduces waste, lowers costs, and improves process safety.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental impact of a synthesis.

Atom Economy: This metric, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts, like elimination or substitution reactions that use protecting groups. Enzymatic reactions often exhibit high atom economy chiralpedia.com.

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. The pharmaceutical industry has traditionally had very high E-Factors (often >100). Green chemistry aims to design processes with an E-Factor as close to zero as possible. This is achieved by maximizing yield, reducing solvent and reagent use, and minimizing purification steps.

Minimizing waste is a cornerstone of green chemistry. This involves not only reducing the generation of byproducts but also implementing effective recycling strategies.

Catalyst Recycling: A significant advantage of using certain types of catalysts, such as enzymes or heterogeneous metal catalysts, is their potential for recovery and reuse. Immobilized enzymes, for example, can be easily separated from the reaction mixture and used in multiple batches or in continuous flow systems, which significantly reduces cost and waste rsc.orgresearchgate.net. Similarly, heterogeneous catalysts used in hydrogenation steps can be filtered and reused nih.gov.

Solvent Recycling: Where solvents are necessary, implementing distillation and other recovery techniques allows for their reuse, decreasing both waste disposal costs and the need for fresh solvent.

Byproduct Management: Ideally, synthetic routes are designed to avoid the formation of problematic byproducts. When waste generation is unavoidable, protocols for its safe treatment and disposal are critical.

Scale-Up Considerations for Industrial Application

Translating a laboratory-scale synthesis to industrial production presents numerous challenges. The primary goal is to establish a robust and reproducible commercial manufacturing process that consistently yields a product of the intended quality nih.gov.

Key considerations during scale-up include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant safety and control challenges in large reactors due to the lower surface-area-to-volume ratio. Effective thermal management is critical.

Mass Transfer and Mixing: Ensuring uniform mixing of reactants, reagents, and catalysts becomes more difficult at larger scales. Inadequate mixing can lead to localized temperature or concentration gradients, resulting in lower yields and the formation of impurities.

Process Safety: A thorough hazard assessment is required to identify potential risks, such as runaway reactions or the handling of hazardous materials at scale.

The choice between traditional batch manufacturing and modern continuous flow chemistry is a critical decision in process development.

Batch Processing: In batch manufacturing, reactants are loaded into a vessel, the reaction is carried out, and the product is isolated in discrete steps. This method offers flexibility, making it well-suited for multi-step syntheses and processes requiring real-time adjustments labmanager.com.

Continuous Flow Processing: In this approach, reactants are continuously pumped through a reactor where the reaction occurs. This technology offers superior control over reaction parameters like temperature, pressure, and residence time. For many reactions, especially those that are fast or highly exothermic, continuous flow provides significant advantages in safety, consistency, and efficiency labmanager.comkilolabs.com.

Recent studies have demonstrated the successful application of continuous flow technology for the rapid and highly diastereoselective synthesis of chiral piperidines nih.govacs.org. For instance, the synthesis of (S)-1-Boc-3-aminopiperidine has been achieved with high efficiency in a continuous flow system using an immobilized enzyme, achieving a 95% conversion within a 10-minute residence time researcher.life.

The table below compares key aspects of batch and continuous flow processes for the production of pharmaceutical intermediates like this compound.

FeatureBatch ProcessContinuous Flow Process
Process Control Good; allows for mid-reaction adjustments.Excellent; precise control over temperature, pressure, and residence time.
Safety Higher risk with large volumes of hazardous materials or exothermic reactions.Inherently safer due to small reaction volumes at any given time.
Heat & Mass Transfer Can be inefficient and difficult to scale.Highly efficient due to high surface-area-to-volume ratio.
Scalability Often requires re-engineering of reactors.More straightforward; typically achieved by running the system for longer periods.
Product Consistency Potential for batch-to-batch variability.High consistency and uniform product quality.
Footprint Large reactor vessels required for large scale.Significantly smaller physical footprint. kilolabs.com

For the industrial production of this compound, a continuous flow process could offer substantial benefits in terms of safety, product quality, and manufacturing efficiency, making it an increasingly attractive option over traditional batch methods.

Economic Viability and Cost-Benefit Analysis of Production Routes

Historically, the synthesis of chiral piperidines like (S)-1-Boc-3-hydroxypiperidine relied on chemical methods. One common approach involves the catalytic hydrogenation of N-1-Boc-3-hydroxypiperidine to produce a racemic mixture of 1-Boc-3-hydroxypiperidine. This racemic mixture must then be resolved using chiral resolving agents, such as L-camphorsulfonic acid derpharmachemica.com. While effective, this method has significant economic drawbacks. The theoretical maximum yield of the desired (S)-enantiomer is only 50%, with the other 50% of the (R)-enantiomer being waste unless a racemization and recycling process is implemented, adding complexity and cost. Furthermore, catalytic hydrogenations often require high pressure and temperature, contributing to higher energy consumption and capital expenditure on specialized equipment derpharmachemica.com.

In recent years, biocatalytic methods have emerged as a more economically and environmentally sound alternative. These methods utilize enzymes, such as ketoreductases (KREDs), or whole-cell biocatalysts to achieve the asymmetric reduction of a prochiral ketone precursor, N-Boc-3-piperidone, directly to the desired (S)-1-Boc-3-hydroxypiperidine. This approach offers high enantioselectivity, often exceeding 99% enantiomeric excess (ee), thereby eliminating the need for costly chiral resolution steps and doubling the theoretical yield compared to racemic routes researchgate.net.

The economic advantages of biocatalytic routes are multifaceted. They operate under mild conditions, typically at or near ambient temperature and pressure, which significantly reduces energy costs mdpi.com. Moreover, they replace expensive, toxic, and hazardous chemical reducing agents with cheaper and more environmentally friendly alternatives derpharmachemica.com. For instance, the use of Baker's yeast, an inexpensive and readily available biocatalyst, has been shown to produce (S)-1-Boc-3-hydroxypiperidine with a high yield of 90-95% derpharmachemica.com.

Further process optimization in biocatalysis has led to even greater cost reductions. Researchers have successfully reduced the required enzyme concentration to as low as 3% and shortened reaction times to 3-4 hours, both of which contribute to lower operational costs derpharmachemica.com. The development of coexpression systems, where the ketoreductase and a cofactor-regenerating enzyme like glucose dehydrogenase are produced in the same host cell, streamlines the process and improves efficiency mdpi.com. This avoids the cumbersome and costly separate preparation and proportioning of two different enzymes mdpi.com.

A comparative analysis of the key economic factors for chemical versus biocatalytic routes is presented in the table below.

Factor Chemical Resolution Route Biocatalytic Route Economic Impact
Starting Material N-1-Boc-3-hydroxypiperidineN-Boc-3-piperidoneCost of starting materials can vary.
Key Transformation Catalytic Hydrogenation & Chiral ResolutionAsymmetric BioreductionBioreduction avoids costly resolving agents.
Theoretical Max. Yield 50%~100%Biocatalysis can double the potential product output from the same amount of precursor.
Reagents High-pressure hydrogen, metal catalysts, chiral resolving agents (e.g., L-camphorsulfonic acid)Biocatalyst (e.g., ketoreductase, Baker's yeast), cofactor regeneration system (e.g., glucose)Biocatalytic reagents are generally cheaper, less hazardous, and more environmentally friendly derpharmachemica.com.
Reaction Conditions High temperature and pressureMild conditions (e.g., 35-40°C, atmospheric pressure)Lower energy consumption and reduced need for specialized high-pressure equipment derpharmachemica.com.
Downstream Processing Separation of enantiomers, recovery of resolving agentDirect isolation of the highly enantiopure productSimpler purification process reduces time and solvent usage.
Environmental Impact Use of heavy metals, organic solvents, and generation of enantiomeric wasteAqueous-based systems, biodegradable wasteLower waste treatment costs and aligns with green chemistry principles researchgate.net.

Future Research Directions

Development of Novel and Highly Efficient Synthetic Routes

While methods for the synthesis of chiral piperidines exist, the pursuit of more efficient, sustainable, and scalable routes remains a significant research focus. Future efforts in the synthesis of (S)-1-Boc-3-acetylpiperidine and its precursors are likely to concentrate on several key areas:

Asymmetric Hydrogenation of Pyridine (B92270) Precursors: The asymmetric hydrogenation of substituted pyridines is a direct and atom-economical approach to chiral piperidines. nih.gov Research will likely focus on developing novel chiral catalysts, particularly those based on earth-abundant metals, to improve enantioselectivity and turnover numbers. nih.gov Interrupting the hydrogenation process to allow for intermediate functionalization is an emerging strategy that could provide novel pathways to complex piperidine (B6355638) derivatives. nih.gov

Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as ketoreductases and transaminases, offers a green and highly selective alternative for producing chiral intermediates. researchgate.netscispace.com Future research will explore the discovery and engineering of novel enzymes with enhanced stability and substrate scope for the asymmetric synthesis of (S)-1-Boc-3-hydroxypiperidine, a key precursor. researchgate.net Combining biocatalytic steps with traditional chemical synthesis in chemoenzymatic cascades presents a powerful strategy for creating efficient and sustainable synthetic routes. nih.gov

Advanced Cyclization Strategies: Intramolecular cyclization reactions are fundamental to building the piperidine ring. nih.govresearchgate.net The development of novel catalytic systems that enable highly diastereoselective and enantioselective cyclizations of linear precursors will be a priority. nih.gov This includes exploring gold-catalyzed annulations and radical cyclizations to access highly substituted piperidines. nih.govajchem-a.com

Synthetic StrategyKey Research FocusPotential Advantages
Asymmetric Hydrogenation Development of novel, highly selective, and robust catalysts (e.g., Iridium, Rhodium, Palladium-based). nih.govHigh atom economy, directness, potential for scalability.
Biocatalysis Discovery and engineering of enzymes (ketoreductases, transaminases) with improved activity and stability. researchgate.netscispace.comcdnsciencepub.comgoogle.comHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Advanced Cyclization Exploration of new catalytic methods (e.g., gold catalysis, photoredox catalysis) for stereocontrolled ring formation. nih.govajchem-a.comAccess to complex and highly substituted piperidine structures.

Expanding the Scope of Therapeutic Applications for this compound Derivatives

The piperidine motif is a privileged scaffold in drug discovery, present in a wide range of therapeutics targeting various diseases. encyclopedia.pubresearchgate.netmdpi.comresearchgate.net Derivatives of this compound hold significant potential for the development of new medicines.

Future research will likely target:

Oncology: Piperidine-containing molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, have proven successful in treating hematologic malignancies. pmarketresearch.com The this compound scaffold can be used to generate novel kinase inhibitors and other anticancer agents. encyclopedia.pub

Neurodegenerative and Psychiatric Disorders: Many central nervous system (CNS) drugs, including antipsychotics and treatments for Alzheimer's disease, feature a piperidine ring. pmarketresearch.comnih.govacs.org The chirality of the this compound core can be exploited to design ligands with high affinity and selectivity for CNS targets like sigma receptors and monoamine transporters. nih.govnih.gov

Infectious Diseases: The piperidine scaffold is found in various antiviral, antibacterial, and antifungal agents. researchgate.netnih.gov Future work will involve synthesizing libraries of derivatives based on this compound and screening them against a range of pathogens to identify new anti-infective leads.

Pain Management: The piperidine structure is central to the activity of many opioid analgesics. tandfonline.com Research will focus on designing novel piperidine-based compounds that target opioid and other pain-related receptors with improved efficacy and reduced side effects. encyclopedia.pub

Advancements in Catalytic Systems for Stereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of chiral drugs. Advancements in catalytic systems are crucial for achieving high stereoselectivity in reactions involving the this compound scaffold.

Key areas for future research include:

Novel Chiral Ligands: The design and synthesis of new chiral ligands for transition metal catalysts (e.g., based on iridium, rhodium, palladium) will continue to be a major focus. nih.govresearchgate.netacs.orgresearchgate.net These ligands are essential for achieving high enantioselectivity in key reactions like asymmetric hydrogenation and C-H functionalization.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for stereoselective transformations. researchgate.net Research will explore the application of chiral Brønsted acids and other organocatalysts for the enantioselective synthesis and functionalization of piperidines.

Heterogeneous Catalysis: Developing recyclable and reusable heterogeneous catalysts is a key goal for sustainable chemistry. nih.gov Future work will involve immobilizing chiral catalysts on solid supports to facilitate catalyst separation and reuse in the synthesis of this compound and its derivatives.

Integration of Advanced Analytical and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced analytical and computational tools will be instrumental in achieving this.

Future research will increasingly rely on:

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods will be used to model reaction pathways, predict stereochemical outcomes, and elucidate the role of catalysts and reagents. nih.govrsc.orgacs.org This in silico approach can accelerate the discovery and optimization of new reactions. researchgate.netsciengpub.ir

In Silico Screening: Virtual screening of compound libraries based on the this compound scaffold can help identify promising candidates for specific biological targets. researchgate.netsciengpub.irresearchgate.net This computational approach can prioritize synthetic efforts and reduce the time and cost of drug discovery.

Advanced Spectroscopic Techniques: In-situ spectroscopic techniques, such as high-resolution NMR and mass spectrometry, will be employed to monitor reaction progress in real-time, identify transient intermediates, and gain deeper insights into reaction mechanisms.

Exploration of New Chemical Space Based on the this compound Scaffold

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.govwhiterose.ac.ukrsc.org A key challenge in FBDD is the need for libraries of three-dimensional (3D) fragments that can effectively explore the complexities of biological targets.

Future research will focus on:

Synthesis of 3D Fragments: The this compound scaffold is an excellent starting point for the synthesis of novel 3D fragments. nih.govwhiterose.ac.ukrsc.orgwhiterose.ac.uknih.gov By systematically modifying the piperidine ring and the acetyl side chain, researchers can generate libraries of structurally diverse and conformationally constrained fragments. rsc.org

Shape-Diverse Libraries: Computational tools, such as Principal Moment of Inertia (PMI) analysis, will be used to guide the design of fragment libraries with high 3D shape diversity. nih.govwhiterose.ac.uk This will increase the probability of identifying fragments that can bind to challenging protein targets.

Scaffold Hopping and Bioisosteric Replacement: The this compound core can serve as a template for scaffold hopping, where the piperidine ring is replaced with other heterocyclic systems to explore new chemical space and improve drug-like properties.

The systematic exploration and functionalization of the this compound scaffold will undoubtedly lead to the discovery of novel molecules with significant potential in medicine and materials science. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (S)-1-Boc-3-acetylpiperidine while maintaining enantiomeric purity?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the piperidine nitrogen, followed by selective acetylation at the 3-position. Key steps include:

  • Enantioselective protection : Use chiral auxiliaries or catalysts to ensure retention of the (S)-configuration. For Boc-protected intermediates, refer to analogs like (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1), where stereochemistry is preserved via chiral chromatography or asymmetric synthesis .
  • Acetylation : Employ acetyl chloride or acetic anhydride in anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine to minimize racemization .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98% by HPLC analysis) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic techniques is critical:

  • NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and acetyl moiety (δ ~2.1 ppm for CH₃CO) in 1^1H NMR. The piperidine ring protons should show characteristic splitting patterns .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion peaks (e.g., m/z ~257 for [M+H]⁺) .
  • Chiral analysis : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% for (S)-enantiomer) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact pharmacological assays, and how is this mitigated?

Variability in purity, residual solvents, or enantiomeric excess can skew dose-response curves or binding affinity results. Mitigation strategies include:

  • Enhanced QC protocols : Request batch-specific certificates of analysis (CoA) with quantified impurities (e.g., by GC-MS for residual solvents) .
  • Peptide content analysis : For assays sensitive to trace impurities (e.g., cell-based studies), use mass balance analysis to adjust concentrations .
  • Stability studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. What strategies are effective for functionalizing this compound in complex synthetic pathways?

  • Orthogonal deprotection : Remove the Boc group with TFA (trifluoroacetic acid) in DCM to expose the piperidine nitrogen for subsequent alkylation or acylation .
  • Acetyl group modification : Convert the acetyl moiety to a ketone via oxidation (e.g., with KMnO₄) or introduce α-substituents via enolate chemistry .
  • Cross-coupling reactions : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling on halogenated derivatives (e.g., 3-bromoacetyl analogs) .

Q. How do researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in melting points or solubility often arise from polymorphic forms or hydration states. To address this:

  • Thermal analysis : Perform DSC (differential scanning calorimetry) to identify polymorph transitions and assign definitive melting points .
  • Solubility studies : Use shake-flask methods in buffered solutions (pH 1–12) to map solubility profiles, noting excipient effects .
  • Crystallography : Obtain single-crystal X-ray structures to correlate solid-state properties with observed data .

Q. What advanced analytical techniques are used to study the degradation pathways of this compound under stress conditions?

  • Forced degradation : Expose the compound to heat, light, or oxidative agents (H₂O₂), then analyze degradation products via UPLC-QTOF-MS .
  • Kinetic studies : Monitor hydrolysis of the Boc group under acidic/basic conditions using in-situ FTIR or NMR spectroscopy .
  • Computational modeling : Apply DFT (density functional theory) to predict degradation intermediates and validate with experimental data .

Methodological Resources

  • Stereochemical analysis : Refer to analogs like (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1) for chiral validation protocols .
  • Batch consistency : Implement QC measures from peptide synthesis guidelines, such as MS and peptide content analysis .
  • Safety protocols : Align with SDS recommendations for structurally related compounds (e.g., 4-Anilino-1-Boc-piperidine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.